tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20139662
InChI: InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)14-7-10-5-4-6-15(10)11(8-14)9-16/h4-6,11,16H,7-9H2,1-3H3
SMILES:
Molecular Formula: C13H20N2O3
Molecular Weight: 252.31 g/mol

tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

CAS No.:

Cat. No.: VC20139662

Molecular Formula: C13H20N2O3

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate -

Specification

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
IUPAC Name tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)14-7-10-5-4-6-15(10)11(8-14)9-16/h4-6,11,16H,7-9H2,1-3H3
Standard InChI Key GXDRMZMCPWKZNK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(N2C=CC=C2C1)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 3,4-dihydropyrrolo[1,2-a]pyrazine bicyclic system, where the pyrrole ring is fused to a partially saturated pyrazine moiety. The tert-butyl carbamate group (Boc\text{Boc}) is attached to the nitrogen at position 2, while a hydroxymethyl (CH2OH-\text{CH}_2\text{OH}) group resides at position 4 of the dihydropyrrolo ring. This configuration introduces both steric bulk and hydrogen-bonding capabilities, influencing reactivity and intermolecular interactions .

The IUPAC name, tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate, reflects its systematic substitution pattern. Key structural descriptors include:

PropertyValue
Molecular FormulaC13H20N2O3\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight252.31 g/mol
Canonical SMILESCC(C)(C)OC(=O)N1CC(N2C=CC=C2C1)CO
InChI KeyGXDRMZMCPWKZNK-UHFFFAOYSA-N

The bicyclic system’s partial saturation (3,4-dihydro) reduces aromaticity compared to fully conjugated analogs, enhancing solubility in polar solvents while retaining planar rigidity for target binding .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of this compound typically involves sequential functionalization of the pyrrolopyrazine core. A common route, as inferred from related methodologies , proceeds as follows:

  • Core Construction: Condensation of pyrrole derivatives with aldehydes or ketones under acidic conditions forms the bicyclic framework. For example, reacting pyrrole with glyoxal derivatives generates the dihydropyrrolopyrazine skeleton .

  • Boc Protection: Treating the secondary amine at position 2 with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base installs the carbamate group .

  • Hydroxymethyl Introduction: Alkylation or reduction of a formyl precursor (e.g., tert-butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate ) via sodium borohydride reduction yields the hydroxymethyl substituent.

Table 1: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1CyclocondensationPyrrole, glyoxal, AcOH, ethanol60–70%
2Boc ProtectionBoc2O\text{Boc}_2\text{O}, DMAP, DCM85%
3Formyl ReductionNaBH4_4, MeOH, 0°C90%

Mechanistic Insights

  • Boc Protection: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O\text{Boc}_2\text{O}, facilitated by DMAP as a catalyst. The tert-butyl group provides steric protection, stabilizing the carbamate against hydrolysis .

  • Hydroxymethyl Formation: Reduction of the formyl group involves hydride transfer from BH4\text{BH}_4^- to the carbonyl carbon, generating a primary alcohol. This step often requires careful temperature control to avoid over-reduction .

Reactivity and Functionalization

Hydroxymethyl Group Modifications

The hydroxymethyl moiety serves as a handle for further derivatization:

  • Oxidation: Treatment with Dess-Martin periodinane or Swern oxidation converts the alcohol to a formyl group, reinstating the aldehyde for subsequent condensations .

  • Alkylation: Reacting with alkyl halides in the presence of a base (e.g., K2_2CO3_3) yields ether derivatives, enhancing lipophilicity for pharmacokinetic optimization.

Carbamate Deprotection

Acidic conditions (e.g., HCl in dioxane) cleave the Boc group, regenerating the secondary amine. This step is critical in medicinal chemistry for introducing ionizable groups or coupling to other fragments :

Boc-protected amine+HClAmine hydrochloride+CO2+tert-butanol\text{Boc-protected amine} + \text{HCl} \rightarrow \text{Amine hydrochloride} + \text{CO}_2 + \text{tert-butanol}

Industrial and Research Applications

Intermediate in API Synthesis

This compound has been utilized in the synthesis of fragment-like molecules enriched in sp3^3 character, a desirable trait in lead optimization for improved solubility and reduced toxicity . For example, Suzuki-Miyaura coupling with aryl boronic acids installs aromatic rings at position 6, diversifying the chemical space for screening .

Catalysis and Material Science

The tert-butyl carbamate group’s stability under basic conditions makes the compound a candidate for ligand design in transition-metal catalysis. Palladium complexes derived from similar amines catalyze cross-coupling reactions with high turnover .

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